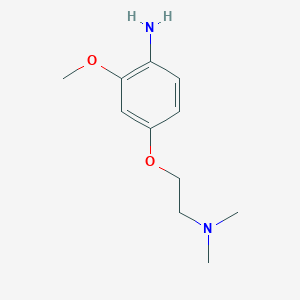
4-(2-二甲氨基乙氧基)-2-甲氧基苯胺
描述
Synthesis Analysis
The synthesis of this compound involves a Claisen-Schmidt reaction between 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde and various acetophenone derivatives. This reaction yields novel (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones . Subsequent cyclocondensation reactions with hydrazine hydrate lead to the formation of 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes .
科学研究应用
Application in Cancer Research
- Specific Scientific Field : Cancer Research
- Summary of the Application : This compound has been used in the development of potential inhibitors for Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase. MARK4 is considered a potential drug target for cancer, diabetes, and neurodegenerative diseases .
- Methods of Application or Experimental Procedures : Small molecules were synthesized and screened to identify potential MARK4 inhibitors. A small library of hydrazone compounds showed a considerable binding affinity to MARK4. The selected compounds were further scrutinized using an enzyme inhibition assay .
- Results or Outcomes : Two hydrazone derivatives (H4 and H19) were selected that show excellent inhibition (nM range). These compounds have a strong binding affinity for MARK4 and moderate binding with human serum albumin. Anticancer studies were performed on MCF-7 and A549 cells, suggesting H4 and H19 selectively inhibit the growth of cancer cells. The IC50 value of compound H4 and H19 was found to be 27.39 μM and 34.37 μM for MCF-7 cells, while for A549 cells it was 45.24 μM and 61.50 μM, respectively .
Application in Greenhouse Gas Absorption and Surfactants
- Specific Scientific Field : Environmental Science and Industrial Chemistry
- Summary of the Application : This compound is weakly basic and has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide . It is also used extensively in surfactants, which have been evaluated as corrosion inhibitors .
- Methods of Application or Experimental Procedures : The compound is manufactured by reacting dimethylamine and ethylene oxide . It is then used in various applications, such as in the absorption of greenhouse gases and as a component in surfactants .
- Results or Outcomes : The compound has shown potential in absorbing greenhouse gases and in acting as a corrosion inhibitor in surfactants .
Application in Antifungal Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been used in the synthesis of novel vanillin-chalcones and their 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives as antifungal agents .
- Methods of Application or Experimental Procedures : The precursor 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde was synthesized by alkylation of the OH group of vanillin with the 2-chloro-N,N-dimetylamine hydrochloride and K2CO3 . This was then used in the synthesis of the antifungal agents .
- Results or Outcomes : The synthesized compounds showed moderate to high activities against three dermatophytes, with MIC values between 31.25 and 62.5 µg/mL .
Application in Oilfield Operations
- Specific Scientific Field : Oil and Gas Industry
- Summary of the Application : This compound is used extensively in surfactants which have been evaluated as corrosion inhibitors . Surfactants prepared are usually cationic and may also be used as a biocide . This is particularly important for oilfield applications against Sulfate-reducing microorganisms .
- Methods of Application or Experimental Procedures : The compound is manufactured by reacting dimethylamine and ethylene oxide . It is then used in various applications, such as in the absorption of greenhouse gases and as a component in surfactants .
- Results or Outcomes : The compound has shown potential in acting as a corrosion inhibitor in surfactants .
Application in Polyurethane Catalysts
- Specific Scientific Field : Industrial Chemistry
- Summary of the Application : This compound is used as a catalyst, especially for polyurethanes .
- Methods of Application or Experimental Procedures : The compound is manufactured by reacting dimethylamine and ethylene oxide . It is then used in various applications, such as in the absorption of greenhouse gases and as a component in surfactants .
- Results or Outcomes : The compound has shown potential in acting as a catalyst for the production of polyurethanes .
属性
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-7-15-9-4-5-10(12)11(8-9)14-3/h4-5,8H,6-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVONEWZCSGCSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


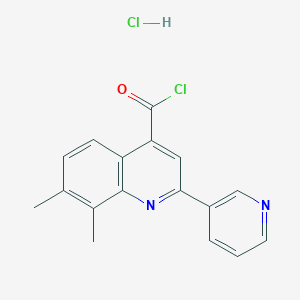
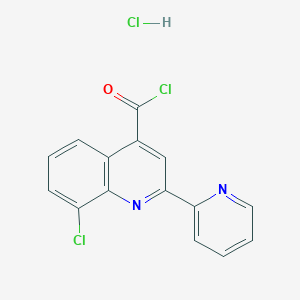
![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)
![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)
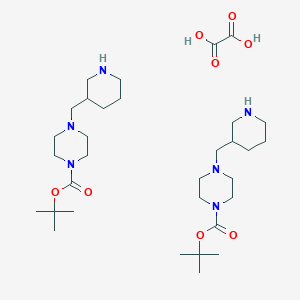
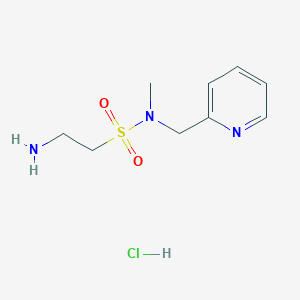
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
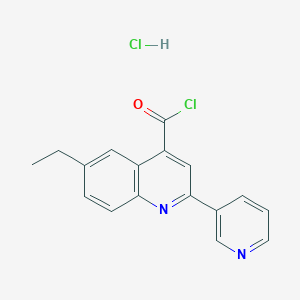

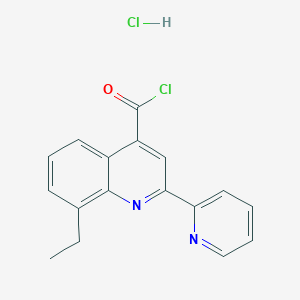

![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)